molecular formula C25H24FN3O3S2 B12006257 (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-72-0

(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006257
CAS No.: 623939-72-0
M. Wt: 497.6 g/mol
InChI Key: TXBMRLSABMJKBG-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structural components, including a thiazolidinone ring, a pyrazole moiety, and various substituents such as fluoro, propoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Introduction of the fluoro and propoxy groups: These substituents can be introduced via nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This involves the cyclization of a thiourea derivative with a haloketone.

    Final coupling: The pyrazole and thiazolidinone intermediates are coupled under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluoro and propoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazolidinone ring, in particular, is of interest due to its known biological activities, including anti-inflammatory and antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiazolidinone ring, for example, could inhibit certain enzymes by mimicking the transition state of their substrates. The pyrazole moiety could interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(3-fluoro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical and biological properties. The propoxy group, for example, may enhance its lipophilicity compared to similar compounds with methoxy or ethoxy groups, potentially affecting its bioavailability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

623939-72-0

Molecular Formula

C25H24FN3O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN3O3S2/c1-3-12-32-21-10-9-17(14-20(21)26)23-18(16-29(27-23)19-7-5-4-6-8-19)15-22-24(30)28(11-13-31-2)25(33)34-22/h4-10,14-16H,3,11-13H2,1-2H3/b22-15-

InChI Key

TXBMRLSABMJKBG-JCMHNJIXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)F

Origin of Product

United States

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